(-)-Rotiorin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

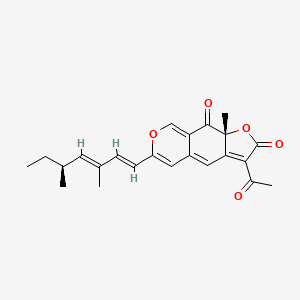

(-)-rotiorin is an azaphilone that is 9,9a-dihydro-2H-furo[3,2-g]isochromen-2-one substituted by an acetyl group at position 3, an oxo group at position 9, a 3,5-dimethylhepta-1,3-dien-1-yl group at position 6 and a methyl group at position 9a. It has been isolated from Chaetomium cupreum and exhibits antifungal activity. It has a role as an antifungal agent and a Chaetomium metabolite. It is a gamma-lactone, an azaphilone, a methyl ketone, an organic heterotricyclic compound and an enone.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Antioxidant Activity

(-)-Rotiorin exhibits significant antioxidant properties, which are crucial for combating oxidative stress-related diseases. Research indicates that it can scavenge free radicals, thereby protecting cellular components from damage. This property is particularly relevant in neurodegenerative conditions where oxidative stress plays a pivotal role.

Anti-inflammatory Effects

Studies have demonstrated that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes, suggesting its potential use in treating conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases.

Antimicrobial Activity

this compound has shown promising antimicrobial effects against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, which could lead to the development of new antimicrobial agents, especially in the face of rising antibiotic resistance.

Therapeutic Applications

Neuroprotective Effects

Research indicates that this compound may protect neuronal cells from apoptosis induced by oxidative stress. This suggests its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Clinical studies are needed to further explore its efficacy and safety in human subjects.

Cancer Treatment

Preliminary studies suggest that this compound may inhibit tumor growth and induce apoptosis in cancer cells. Its ability to target specific signaling pathways involved in cancer progression makes it a candidate for further investigation as a chemotherapeutic agent.

Drug Discovery Implications

The structural characteristics of this compound make it an attractive scaffold for drug design. Its bioactivity can be leveraged to develop derivatives with enhanced potency and selectivity. Structure-activity relationship studies could provide insights into optimizing its pharmacological profiles.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Investigate antioxidant properties | Demonstrated significant free radical scavenging activity in vitro. |

| Study 2 | Assess anti-inflammatory effects | Reduced levels of TNF-alpha and IL-6 in cell cultures treated with this compound. |

| Study 3 | Evaluate antimicrobial efficacy | Showed effective inhibition of Staphylococcus aureus growth at low concentrations. |

| Study 4 | Explore neuroprotective potential | Prevented neuronal cell death in models of oxidative stress-induced injury. |

Análisis De Reacciones Químicas

Reaction with Methylamine

(-)-Rotiorin reacts with methylamine to form an adduct, resulting in loss of biological activity. This nucleophilic addition occurs at the α,β-unsaturated carbonyl system, leading to a conjugated enamine structure .

-

Conditions : Methanol, room temperature, 20 minutes.

-

Product : Methylamine adduct (no biological activity).

-

Reaction Rate : Initial rate of 0.12 μM·min⁻¹ (slower than citrinin but faster than sclerotiorin) .

Comparative Reaction Rates

| Compound | Initial Rate (μM·min⁻¹) | Biological Activity Post-Reaction |

|---|---|---|

| This compound | 0.12 | None |

| (+)-Sclerotiorin | 0.08 | None |

| Citrinin | 0.95 | None |

Oxidation Reactions

This compound undergoes oxidative degradation under controlled conditions:

-

Ozonolysis : Cleavage of the conjugated diene system yields 4,6-dimethyloctanoic acid and a ketone fragment .

-

Chromic Acid (CrO₃) Oxidation : Forms a dienone derivative, confirming the presence of reactive double bonds .

Hydrogenation

Catalytic hydrogenation saturates the double bonds in this compound:

-

Conditions : H₂/Pd-C in ethanol.

-

Product : Tetrahydrorotiorin (m.p. 142–144°C, [α]D +213°), a mixture of diastereomers .

Alkaline Degradation

Exposure to alkali results in cleavage of the lactone ring and decarboxylation:

-

Conditions : Aqueous NaOH.

-

Product : A red-brown dienone derivative (C₁₇H₁₈O₄), confirming the presence of a reactive γ-lactone .

Enzyme-Catalyzed Modifications

This compound serves as a substrate for fungal enzymes in pigment biosynthesis:

-

Amination : Reacts with amines (e.g., leucine) in aqueous ethanol (pH 7) to form azaphilone derivatives (e.g., isochromophilone leucine) .

Key Structural Insights

Propiedades

Fórmula molecular |

C23H24O5 |

|---|---|

Peso molecular |

380.4 g/mol |

Nombre IUPAC |

(9aR)-3-acetyl-6-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-9a-methylfuro[3,2-g]isochromene-2,9-dione |

InChI |

InChI=1S/C23H24O5/c1-6-13(2)9-14(3)7-8-17-10-16-11-19-20(15(4)24)22(26)28-23(19,5)21(25)18(16)12-27-17/h7-13H,6H2,1-5H3/b8-7+,14-9+/t13-,23+/m0/s1 |

Clave InChI |

CJMOMVNHRUTOJX-SEAFAFSMSA-N |

SMILES isomérico |

CC[C@H](C)/C=C(\C)/C=C/C1=CC2=CC3=C(C(=O)O[C@]3(C(=O)C2=CO1)C)C(=O)C |

SMILES canónico |

CCC(C)C=C(C)C=CC1=CC2=CC3=C(C(=O)OC3(C(=O)C2=CO1)C)C(=O)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.